molecular formula C10H12N2O3 B15172772 (2r)-2-(4-Nitrophenyl)morpholine CAS No. 920802-60-4

(2r)-2-(4-Nitrophenyl)morpholine

Cat. No.: B15172772
CAS No.: 920802-60-4
M. Wt: 208.21 g/mol
InChI Key: SGUCKOYGKLBSOC-JTQLQIEISA-N
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Description

Significance of Heterocyclic Motifs in Organic Chemistry

Organic chemistry, the study of carbon-containing compounds, is vast. Within this field, a significant and diverse class of molecules are known as heterocyclic compounds. openaccessjournals.com These are cyclic molecules where at least one atom in the ring is not carbon. openaccessjournals.comlongdom.org Common non-carbon atoms, or heteroatoms, include nitrogen, oxygen, and sulfur. openaccessjournals.com

Heterocyclic compounds are of immense importance and constitute a large portion of organic chemistry literature. ethernet.edu.et Their unique ring structures, which can be aromatic or non-aromatic, confer distinct physical and chemical properties. openaccessjournals.com This makes them fundamental building blocks in numerous applications. A vast number of pharmaceuticals, agrochemicals, and other biologically active compounds feature heterocyclic rings in their core structures. acs.orgderpharmachemica.com In fact, over 80% of top-selling FDA-approved drugs contain N-heterocycles. acs.org Their presence is also critical in many biological molecules essential for life, such as DNA, RNA, and vitamins. derpharmachemica.com

Role of the Morpholine (B109124) Ring System as a Privileged Scaffold

Among the many heterocyclic structures, the morpholine ring holds a special status. Morpholine is a six-membered ring containing both a nitrogen and an oxygen atom. researchgate.nete3s-conferences.org This particular arrangement gives it a unique set of properties that have led to it being classified as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This term signifies that the morpholine structure is frequently found in approved drugs and other bioactive molecules due to its favorable characteristics. researchgate.netnih.govresearchgate.net

The utility of the morpholine ring stems from its advantageous physicochemical, biological, and metabolic properties. researchgate.netnih.gov It can improve a molecule's pharmacokinetic profile, which includes properties like solubility and the ability to cross the blood-brain barrier. nih.govacs.org The morpholine moiety can be readily incorporated into larger molecules and can be modified in numerous ways to fine-tune its properties. researchgate.netnih.gov This versatility allows it to be a key component in a wide range of biologically active compounds, from antidepressants to anticancer agents. researchgate.netwisdomlib.org

The morpholine ring typically exists in a "chair" conformation, which is the most stable arrangement for six-membered rings. cdnsciencepub.com When substituents are added to the ring, their positions can be described as either axial (pointing up or down from the general plane of the ring) or equatorial (pointing out from the side of the ring). The specific conformation adopted by a substituted morpholine can significantly influence its properties and how it interacts with other molecules. cdnsciencepub.com

For example, the introduction of a phenyl group at the 2-position of the morpholine ring leads to a smaller than expected effect on the chemical shifts of the ring's carbon atoms, which is attributed to the high degree of substitution at the beta-positions. cdnsciencepub.com The conformation of substituted morpholines can be studied using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. cdnsciencepub.comresearchgate.net These studies have shown that factors like the nature and position of substituents, as well as the presence of hydrogen bonding, can influence the preferred conformation of the morpholine ring. researchgate.net

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of many compounds. mgscience.ac.in Molecules that are non-superimposable mirror images of each other are called enantiomers. mgscience.ac.in While they may have identical chemical formulas, their different spatial arrangements can lead to vastly different effects in a biological system. mgscience.ac.in

Overview of (2R)-2-(4-Nitrophenyl)morpholine within Chiral Morpholine Chemistry

This compound is a specific enantiomer of a 2-aryl substituted morpholine. The "2R" designation specifies the absolute configuration at the second position of the morpholine ring, where the 4-nitrophenyl group is attached.

The focus on specific chiral enantiomers like this compound stems from the understanding that different enantiomers can have distinct biological activities. While information on the specific research applications of this compound is not extensively detailed in the provided search results, the general principles of chiral morpholine chemistry suggest that this particular enantiomer is likely being investigated for its potential as a building block in the synthesis of more complex, biologically active molecules. The presence of the nitro group on the phenyl ring also provides a site for further chemical modification.

The synthesis and study of aryl-substituted morpholines have a significant history in medicinal chemistry. These compounds have been explored for a wide range of biological activities. For instance, 2-phenyl-substituted morpholines have been investigated for their sympathomimetic and analgesic properties. nih.gov The synthesis of these compounds often involves the reaction of an appropriate 2-aminoethanol with an aryl-bromomethyl-ketone. nih.gov More recent synthetic strategies have focused on developing modular and diastereoselective methods to access a wide variety of substituted morpholines. acs.orgnih.gov The development of these methods is crucial for creating libraries of compounds for drug discovery and for optimizing the properties of lead compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920802-60-4

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

(2R)-2-(4-nitrophenyl)morpholine

InChI

InChI=1S/C10H12N2O3/c13-12(14)9-3-1-8(2-4-9)10-7-11-5-6-15-10/h1-4,10-11H,5-7H2/t10-/m0/s1

InChI Key

SGUCKOYGKLBSOC-JTQLQIEISA-N

Isomeric SMILES

C1CO[C@@H](CN1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 2r 2 4 Nitrophenyl Morpholine

Enantioselective Synthesis Strategies

The generation of the stereocenter at the C2 position of the morpholine (B109124) ring is a key challenge in the synthesis of (2R)-2-(4-Nitrophenyl)morpholine. Various enantioselective strategies have been developed to address this, broadly categorized into asymmetric catalysis and chiral pool synthesis.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an economical and efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.org While the application of morpholine-based organocatalysts has been explored for reactions like the 1,4-addition of aldehydes to nitroolefins, the direct organocatalytic enantioselective synthesis of the morpholine ring itself, particularly for 2-substituted derivatives, is a developing area. frontiersin.org The lower reactivity of morpholine enamines compared to their pyrrolidine (B122466) or piperidine (B6355638) counterparts, attributed to the electronic effect of the oxygen atom and the pyramidalization of the nitrogen, presents a challenge. frontiersin.org However, the design of new β-morpholine amino acid catalysts has shown promise in overcoming these limitations, achieving excellent yields and stereoselectivity in model reactions. frontiersin.org

A notable strategy involves the enantioselective [4+2] cycloaddition between ortho-quinone methides and various dienophiles, catalyzed by chiral phosphoric acids or cinchona alkaloid-derived squaramides. mdpi.comrsc.org These reactions can construct the core chromane (B1220400) structure, which is related to the morpholine framework, with high diastereo- and enantioselectivity. mdpi.comrsc.org

Catalyst TypeReactionKey Features
β-Morpholine Amino Acids1,4-addition of aldehydes to nitroolefinsOvercomes low reactivity of morpholine enamines. frontiersin.org
Chiral Phosphoric Acids[2+4] CycloadditionDual activation via hydrogen bonding. mdpi.com
Cinchona Alkaloid Squaramide[4+2] CycloadditionForms chiral hemiketals with adjacent quaternary stereocenters. rsc.org

Transition-metal-catalyzed asymmetric hydrogenation is a highly efficient method for producing chiral molecules due to its high atom economy and operational simplicity. nih.gov A significant breakthrough in the synthesis of 2-substituted chiral morpholines involves the asymmetric hydrogenation of dehydromorpholines. nih.govrsc.org This "after cyclization" approach has proven effective in generating the C2 stereocenter.

Specifically, the use of a bisphosphine-rhodium complex with a large bite angle has enabled the asymmetric hydrogenation of 2-substituted dehydromorpholines to afford the corresponding chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org This methodology has been successfully applied on a gram scale, and the resulting products can be further transformed into key intermediates for bioactive compounds. nih.gov

Asymmetric hydroamination of unactivated internal olefins represents another powerful strategy for the synthesis of chiral amines. nih.gov While not directly applied to the synthesis of this compound in the provided context, copper-catalyzed hydroamination has been shown to effectively convert internal olefins into highly enantioenriched α-branched amines. nih.gov This suggests its potential as a future direction for the enantioselective synthesis of morpholine precursors.

Catalyst SystemSubstrateProductYield (%)ee (%)
SKP-Rh complex2-substituted dehydromorpholine2-substituted chiral morpholineQuantitativeup to 99
Bisphosphine-rhodium complex2-substituted dehydromorpholine2-substituted chiral morpholineQuantitativeup to 99

The use of chiral auxiliaries is a classical and reliable method for asymmetric synthesis. This strategy involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

In the context of synthesizing chiral cyclic compounds, Evans' oxazolidinones are well-known chiral auxiliaries. nih.gov A strategy employing these auxiliaries involves their use in asymmetric Diels-Alder reactions. nih.gov For instance, chiral 2-amido-1,3-dienes, prepared from chiral oxazolidinones, can undergo Diels-Alder reactions with dienophiles like nitrostyrene (B7858105) derivatives to produce chiral cyclic adducts with good diastereoselectivity. nih.gov Subsequent hydrolysis can then yield chiral cyclic ketones with high enantiomeric excess, which could serve as precursors to chiral morpholines. nih.gov

Another example is the use of (-)-menthyl chloroformate as a chiral auxiliary in the synthesis of planar chiral [2.2]metacyclophanes. rcsi.com This approach allows for the separation of diastereomers, providing access to enantiomerically pure compounds. rcsi.com While applied to a different system, the principle of using a chiral auxiliary to control stereochemistry and enable separation of stereoisomers is broadly applicable.

Chiral AuxiliaryReaction TypeKey Advantage
Evans' OxazolidinonesDiels-Alder ReactionAccess to chiral cyclic ketones with high ee after hydrolysis. nih.gov
(-)-Menthyl ChloroformateDirected Ortho MetalationEnables separation of diastereomers. rcsi.com

Cinchona alkaloids and their derivatives are privileged catalysts in asymmetric synthesis, capable of catalyzing a wide range of transformations with high enantioselectivity. sigmaaldrich.com They can act as bases, nucleophilic catalysts, or as ligands in phase-transfer catalysis. sigmaaldrich.com

Doubly quaternized cinchona alkaloids have been developed as highly efficient phase-transfer catalysts for the synthesis of molecules with stereogenic quaternary centers. nih.gov These catalysts have shown significant improvements in both enantioselectivity and reaction rates for intramolecular spirocyclization reactions. nih.gov

Furthermore, cinchona alkaloid-derived squaramides have been successfully employed in enantioselective [4+2] cyclization reactions to prepare chiral hemiketals containing a chromane framework, which is structurally related to the morpholine ring system. rsc.org These reactions proceed with excellent yields and stereoselectivities. rsc.org The success of these catalysts in related systems highlights their potential for the direct asymmetric synthesis of chiral morpholines.

Catalyst TypeReactionEnantioselectivity
Dimeric Cinchona AlkaloidGlycine imine alkylation97-99% ee sigmaaldrich.com
(DHQ)2PYRAllylic aminationForms highly functionalized amines sigmaaldrich.com
(DHQ)2PHALConjugate addition to alkynonesHigh yields and enantioselectivity sigmaaldrich.com
Doubly Quaternized Cinchona AlkaloidsIntramolecular spirocyclizationSubstantial improvements in ee and reaction rate nih.gov
Cinchona Alkaloid Squaramide[4+2] Cyclizationup to >99% ee rsc.org

Chiral Pool Synthesis Utilizing Enantiopure Precursors

Chiral pool synthesis leverages naturally occurring chiral molecules as starting materials, incorporating their pre-existing stereocenters into the final target molecule. youtube.com This approach avoids the need for an asymmetric induction step. For the synthesis of this compound, a suitable enantiopure precursor containing the required stereochemistry would be selected.

A general example of this strategy involves using a natural product like tartaric acid, which possesses multiple stereocenters, as the starting material. youtube.com The inherent chirality of the starting material is carried through the synthetic sequence to afford the desired enantiomerically pure product. While a specific chiral pool synthesis for this compound is not detailed in the provided search results, the synthesis of chiral alkoxymethyl morpholine analogs has been reported, indicating that functionalized chiral morpholines can be constructed from chiral starting materials. nih.gov

Derivatization from Enantiopure Glycidol or Related Chiral Epoxides

One of the prominent strategies for synthesizing chiral morpholines involves the use of enantiopure epoxides, such as (R)-glycidol. researchgate.net The synthesis typically begins with the protection of the epoxide's hydroxyl group, followed by a nucleophilic ring-opening reaction with a suitable amine. Subsequent intramolecular cyclization then yields the desired morpholine ring system.

A key reaction is the ring-opening of a chiral epoxide with an appropriate amine. osi.lv For instance, the reaction of (R)-glycidol with a protected 4-nitroaniline (B120555) derivative can be a crucial step. The regioselectivity of the epoxide opening is critical and is often controlled by the choice of catalyst and reaction conditions. Lewis acids are commonly employed to facilitate this transformation. mdpi.com Following the ring-opening, an intramolecular cyclization, often promoted by a base, leads to the formation of the morpholine ring. The stereochemistry of the starting epoxide directly translates to the stereochemistry of the final product.

Table 1: Key Transformations in Epoxide-Based Synthesis

Step Reactants Reagents/Conditions Product Purpose
1 (R)-Glycidol Protecting Group (e.g., TBDMSCl, Imidazole) Protected (R)-Glycidol To prevent side reactions of the hydroxyl group.
2 Protected (R)-Glycidol, 4-Nitroaniline derivative Lewis Acid (e.g., Ti(OiPr)4) Ring-opened amino alcohol To introduce the nitrogen and aryl moieties.
Stereospecific Transformations of Chiral Amino Alcohols

An alternative and widely utilized approach involves the stereospecific transformation of chiral 1,2-amino alcohols. osi.lvnih.gov These precursors, which can be synthesized through various asymmetric methods, already possess the required stereocenter. The synthesis of the morpholine ring is then achieved by reacting the chiral amino alcohol with a suitable two-carbon electrophile, leading to cyclization.

For example, a chiral amino alcohol can be reacted with a reagent like 2-chloroethanol (B45725) or a protected bromoacetaldehyde (B98955) derivative. researchgate.net The reaction proceeds via an initial N-alkylation followed by an intramolecular O-alkylation (Williamson ether synthesis) to furnish the morpholine ring. The stereochemical integrity of the amino alcohol is maintained throughout the reaction sequence. Recent advancements have focused on developing one-pot procedures to streamline this process. organic-chemistry.org

Resolution Techniques for Enantiomeric Enrichment

When a racemic mixture of 2-(4-nitrophenyl)morpholine (B1626076) is produced, resolution techniques are necessary to isolate the desired (2R)-enantiomer.

Diastereomeric Salt Formation and Crystallization

A classical and effective method for resolving racemates is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization. libretexts.orgnih.gov

The choice of the resolving agent is crucial for successful separation. Commonly used chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid. Once the desired diastereomeric salt is isolated in pure form, the chiral amine can be liberated by treatment with a base.

Table 2: Comparison of Chiral Resolving Acids

Chiral Acid Key Features
Tartaric Acid Readily available and inexpensive, exists in both enantiomeric forms.
Mandelic Acid Often provides well-crystalline salts, available in both enantiomeric forms. nih.gov
Chiral Chromatography-Based Enantiomer Separation

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. youtube.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus separation. youtube.comnih.gov

Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic polymers. youtube.com For the separation of 2-(4-nitrophenyl)morpholine enantiomers, a column with a suitable CSP would be selected. The mobile phase composition is optimized to achieve the best separation. sielc.com This technique can be applied on both analytical and preparative scales to obtain the enantiomerically pure this compound. nih.govresearchgate.net

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to reliable chemical reactions. wikipedia.orgub.edu

Key Disconnections and Strategic Bond Formations

For this compound, the key disconnections focus on the formation of the morpholine ring.

Disconnection 1 (C-N and C-O bonds): The most logical disconnections are the bonds forming the morpholine ring. Disconnecting the C-N and C-O bonds attached to the chiral center leads back to a chiral 1,2-amino alcohol and a two-carbon unit. This suggests a synthesis starting from a chiral amino alcohol and a C2-electrophile, as discussed in section 2.1.2.2.

Disconnection 2 (Epoxide precursor): Alternatively, a disconnection across the C-O and C-N bonds on either side of the nitrogen atom points towards a chiral epoxide and 4-nitroaniline as precursors. This aligns with the strategy detailed in section 2.1.2.1.

Disconnection 3 (Aryl-Nitrogen bond): Another possible, though less common, disconnection is the bond between the nitrogen atom and the phenyl ring. This would lead to morpholine and a 4-nitrophenyl electrophile. However, this approach does not directly address the introduction of the chiral center at the 2-position.

The choice of the synthetic route ultimately depends on factors such as the availability and cost of starting materials, the efficiency of the reactions, and the desired enantiomeric purity.

Identification of Suitable Starting Materials and Intermediates

The synthesis of chiral morpholines like this compound relies on the availability of suitable chiral starting materials and the efficient construction of the morpholine ring. A common and effective strategy involves the use of chiral 1,2-amino alcohols. chemrxiv.org These precursors contain the necessary stereocenter and functional groups for cyclization.

A prevalent approach is the annulation of a 1,2-amino alcohol with a reagent that provides the remaining two carbon atoms of the morpholine ring. chemrxiv.org For the synthesis of 2-substituted morpholines, a key intermediate is often a chiral amino alcohol. For instance, (R)-2-amino-1-phenylethanol could serve as a precursor, which would then be elaborated to introduce the 4-nitrophenyl group at the 2-position.

Another strategy involves the use of chiral epoxides. For example, (R)-epichlorohydrin can be reacted with an appropriate amine, followed by cyclization to form the morpholine ring. frontiersin.org The synthesis of 4-(4-nitrophenyl)morpholine (B78992) has been achieved through the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with morpholine. mdpi.comresearchgate.net To achieve the desired (2R) stereochemistry, a chiral morpholine precursor or an asymmetric synthesis strategy would be necessary.

A general pathway to substituted morpholines involves the reaction of vicinal amino alcohols with various reagents. researchgate.net Key intermediates in the synthesis of substituted morpholines can include:

N-substituted-1,2-amino alcohols: These are fundamental building blocks where the substituent on the nitrogen or the alcohol can be varied. chemrxiv.org

2-Methylol-4-benzyl-morpholine: This intermediate can be prepared and subsequently debenzylated to yield the free morpholine, which can then be arylated. google.com

4-(2-Fluoro-4-nitrophenyl)morpholine (B124028): This compound serves as a direct precursor where the fluorine is displaced by the nitrogen of a chiral 2-substituted morpholine. bldpharm.comnih.gov

Optimization of Synthetic Pathways

The efficiency of any synthetic route is critically dependent on the optimization of reaction conditions to maximize yield and stereoselectivity while minimizing side products.

Reaction Condition Tuning (Solvent Effects, Temperature, Pressure, Concentration)

The choice of solvent, temperature, pressure, and concentration of reactants plays a pivotal role in the outcome of the synthesis.

Solvent Effects: The polarity and proticity of the solvent can significantly influence reaction rates and selectivity. For instance, in the Michael addition of aldehydes to nitroolefins, a model for C-C bond formation in morpholine synthesis, alcoholic solvents were found to be beneficial for diastereoselection. frontiersin.org The use of fluorinated alcohols as co-solvents has also been shown to be effective. frontiersin.org

Temperature: Temperature control is crucial for managing reaction kinetics and preventing side reactions or racemization. Some cyclization reactions to form morpholines are performed at elevated temperatures, while others, particularly those involving sensitive intermediates, may require cooling to temperatures as low as -78°C to maintain selectivity. chemrxiv.orgbanglajol.info

Pressure: For reactions involving gaseous reagents, such as hydrogenation, pressure is a key parameter. Hydrogenation of unsaturated morpholine precursors to obtain chiral morpholines is often carried out under pressure to ensure efficient conversion. google.comrsc.org

Concentration: The concentration of reactants can affect reaction order and the formation of byproducts. In some cases, high concentrations may be favorable for bimolecular reactions, while in others, high dilution conditions are used to favor intramolecular cyclization over intermolecular polymerization.

Catalyst Loading and Ligand Design for Enhanced Selectivity

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules like this compound. The choice of catalyst and ligand is paramount for achieving high enantioselectivity.

Catalyst Loading: Optimizing the catalyst loading is a balance between achieving a desirable reaction rate and minimizing cost and potential product contamination. Studies on the synthesis of morpholine derivatives have explored various catalyst loadings, often in the range of 1-10 mol%. frontiersin.org

Ligand Design: The design of chiral ligands is at the heart of asymmetric catalysis. For the asymmetric hydrogenation of unsaturated morpholines, bisphosphine-rhodium catalysts with a large bite angle have been shown to provide excellent enantioselectivities (up to 99% ee). rsc.org Cinchona alkaloid-derived phthalazine (B143731) has been used as an organocatalyst for the asymmetric halocyclization to produce chiral morpholines. rsc.org The steric and electronic properties of the ligand are fine-tuned to create a chiral environment that favors the formation of one enantiomer over the other.

Isolation and Purification Methodologies

The isolation and purification of the target compound are critical final steps to obtain a product of high purity. Common techniques include:

Extraction: Liquid-liquid extraction is frequently used to separate the product from the reaction mixture. mdpi.combanglajol.info

Chromatography: Flash column chromatography is a standard method for purifying morpholine derivatives. banglajol.info High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are advanced techniques employed for the separation of chiral compounds. neopharmlabs.com

Crystallization: Crystallization is an effective method for obtaining highly pure crystalline solids. neopharmlabs.com The slow evaporation of a suitable solvent can yield crystals suitable for X-ray analysis, confirming the compound's structure. researchgate.net

Derivatization: In some cases, morpholines are converted to derivatives (e.g., tosylates, benzoylates, or HCl salts) to simplify isolation and purification, especially for compounds lacking a strong chromophore. chemrxiv.org

Scalable Synthetic Routes

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges. The development of efficient and robust scalable routes is crucial for the commercial viability of a compound.

Development of Efficient Large-Scale Preparations for Chiral Morpholine Scaffolds

The development of scalable syntheses for chiral morpholine scaffolds is an active area of research. More than half of the top-selling drugs are single enantiomers, driving the need for efficient large-scale asymmetric syntheses. nih.gov

One reported scalable method involves a one or two-step, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide to convert 1,2-amino alcohols to morpholines. chemrxiv.org This method has been successfully applied to syntheses on a >50 g scale. chemrxiv.org Another approach details a high-yielding, four-step synthesis of a scaffold containing two morpholine rings that can be performed on a large scale from readily available starting materials. acs.org A patent describes a method for preparing chiral 2-hydroxymethyl morpholine compounds from inexpensive starting materials like (R)- or (S)-glycerin chlorohydrin and benzylamine, highlighting its suitability for industrial production due to high yields and convenient purification. google.com

The table below summarizes various synthetic approaches for morpholine derivatives, which could be adapted for the synthesis of this compound.

Starting Material(s)Key Reaction TypeProduct TypeScaleReference
1,2-Amino Alcohols, Ethylene SulfateSN2 Reaction, CyclizationSubstituted Morpholines>50 g chemrxiv.org
Epichlorohydrin, β-Amino AlcoholsDehydrochlorination, Iodoacetalization, Ring ClosureBis-morpholine SpiroacetalsLarge Scale acs.org
Unsaturated MorpholinesAsymmetric Hydrogenation2-Substituted Chiral MorpholinesNot Specified rsc.org
Alkenol SubstratesOrganocatalytic HalocyclizationChlorinated 2,2-Disubstituted MorpholinesNot Specified rsc.org
(R)- or (S)-Glycerin Chlorohydrin, BenzylamineNucleophilic Substitution, Reduction, CyclizationChiral 2-Hydroxymethyl MorpholinesIndustrial google.com

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves a holistic approach that considers factors such as atom economy, the use of renewable resources, and the selection of catalysts and solvents.

Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. Traditional multi-step syntheses often generate significant amounts of waste in the form of by-products and reagents. In contrast, modern approaches such as asymmetric hydrogenation and photocatalytic cyclization offer higher atom economy by minimizing the use of stoichiometric reagents and protective groups. For instance, the direct asymmetric hydrogenation of a suitable unsaturated precursor to this compound would, in theory, approach 100% atom economy.

Use of Renewable Feedstocks and Biocatalysis: A key aspect of green synthesis is the utilization of renewable starting materials. While the core aromatic and morpholine scaffolds are traditionally derived from petrochemical sources, research is ongoing into bio-based alternatives. A more immediate and impactful application of green chemistry is the use of biocatalysts. Enzymes, such as reductive aminases and lipases, operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, offering a highly selective and environmentally friendly alternative to traditional chemical catalysts. researchgate.netnih.gov Reductive aminases, for example, have shown promise in the synthesis of chiral secondary amines and could be engineered to facilitate the asymmetric synthesis of this compound. researchgate.net The use of whole-cell biocatalysts further simplifies the process by eliminating the need for enzyme purification. nih.gov

Catalyst Selection and Recycling: The choice of catalyst is critical in green synthesis design. Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. Heterogeneous catalysts, including recyclable organocatalysts and metal nanoparticles supported on solid matrices, offer a solution to this problem. nih.govresearchgate.netorganic-chemistry.org For instance, chiral phosphoric acids derived from BINOL can be immobilized on a polymer support, allowing for easy recovery and reuse without significant loss of activity. nih.gov Similarly, copper oxide nanoparticles synthesized using plant extracts have been demonstrated as effective and recyclable catalysts in related coupling reactions. researchgate.net In the context of synthesizing this compound, an asymmetric hydrogenation approach could utilize a rhodium catalyst with a chiral bisphosphine ligand, which has been shown to be highly efficient for producing 2-substituted chiral morpholines with excellent enantioselectivity (up to 99% ee). rsc.org

Solvent Choice and Reaction Conditions: The selection of an appropriate solvent is a major consideration in green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. Water is an ideal green solvent, and its use is often facilitated by biocatalysis. nih.gov When organic solvents are necessary, more environmentally benign options such as ethanol (B145695) or supercritical fluids are preferred. organic-chemistry.org Furthermore, innovative reaction technologies like microwave irradiation and photocatalysis can significantly reduce reaction times and energy consumption. nih.gov Photocatalytic methods, using visible light as an energy source, can enable diastereoselective annulation to form the morpholine ring under mild conditions. nih.gov

Research Findings in Green Synthesis of Chiral Morpholines

While a specific, fully developed green synthesis for this compound is not extensively documented in a single source, the principles and methodologies are well-established through research on related chiral morpholine derivatives. The following table summarizes key findings from relevant studies that could be applied to the synthesis of the target compound.

Synthetic ApproachCatalyst/ReagentKey Green Principles DemonstratedPotential Application to this compound Synthesis
Asymmetric Hydrogenation Rhodium-bisphosphine catalystHigh atom economy, high enantioselectivityDirect asymmetric hydrogenation of a corresponding enamine or unsaturated morpholine precursor. rsc.org
Biocatalytic Reductive Amination Reductive aminases (RedAms)Use of biocatalysts, mild reaction conditions, aqueous mediaEnantioselective coupling of a suitable ketone/aldehyde with a morpholine precursor. researchgate.net
Organocatalysis Immobilized Chiral Phosphoric Acids (e.g., from BINOL)Recyclable catalyst, metal-free catalysisAsymmetric cyclization or other key bond-forming reactions. nih.govnih.gov
Photocatalysis Visible-light activated photocatalyst with Lewis and Brønsted acidsUse of renewable energy source (light), mild conditionsDiastereoselective annulation to construct the morpholine ring. nih.gov

Chemical Reactivity and Transformations of 2r 2 4 Nitrophenyl Morpholine

Reactivity of the Morpholine (B109124) Ring System

The morpholine ring in (2R)-2-(4-Nitrophenyl)morpholine is a saturated heterocyclic system containing both a secondary amine and an ether functional group. Its reactivity is largely centered around the lone pair of electrons on the nitrogen atom.

Nucleophilic Reactivity at the Nitrogen Atom

The nitrogen atom in the morpholine ring of this compound is a secondary amine, making it a primary site for nucleophilic reactions. The lone pair of electrons on the nitrogen can readily attack electrophilic species, leading to the formation of N-substituted derivatives. This reactivity is fundamental to the synthetic utility of 2-substituted phenylmorpholine scaffolds. wikipedia.orgwikipedia.orgiiab.me

Common transformations involving the morpholine nitrogen include:

N-Alkylation: The secondary amine can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid generated. This reaction introduces an alkyl group onto the nitrogen atom, forming a tertiary amine. The N-alkylation of morpholine with alcohols over specific catalysts has also been demonstrated. researchgate.net

N-Acylation: Reaction with acylating agents like acid chlorides or anhydrides converts the secondary amine into an amide. This transformation is often used to introduce carbonyl-containing moieties or as a protecting group strategy in multi-step syntheses.

Table 1: Representative Nucleophilic Reactions at the Morpholine Nitrogen

Reaction TypeReagent ClassProduct TypeGeneral Conditions
N-AlkylationAlkyl Halide (R-X)Tertiary AmineBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF)
N-AcylationAcyl Chloride (RCOCl)AmideBase (e.g., Pyridine, Et₃N), Aprotic Solvent
Reductive AminationAldehyde/KetoneTertiary AmineReducing Agent (e.g., NaBH₃CN, H₂/Pd-C)
Michael Additionα,β-Unsaturated Carbonylβ-Amino CarbonylProtic or Aprotic Solvent

Electrophilic Substitution on the Morpholine Ring

Direct electrophilic substitution on the carbon atoms of the saturated morpholine ring is not a characteristic reaction. Unlike aromatic systems, the morpholine ring lacks a π-electron system that can stabilize the cationic intermediates required for classical electrophilic aromatic substitution. msu.edu The C-H bonds of the ring are generally unreactive towards electrophiles under standard conditions.

However, functionalization of the carbon atoms adjacent to the nitrogen (the α-carbons, C-3 and C-5) can be achieved through pathways that involve deprotonation. The increased acidity of the α-protons allows for the formation of an enamine or related intermediate, which can then react with electrophiles. researchgate.netethz.ch This, however, is not a direct electrophilic substitution on the ring itself but rather a functionalization that leverages the influence of the heteroatom.

Ring-Opening and Ring-Expansion Reactions

The morpholine ring is a thermodynamically stable six-membered heterocycle and is generally resistant to ring-opening reactions under mild conditions. Cleavage of the C-O or C-N bonds typically requires harsh conditions or specialized reagents.

Nevertheless, synthetic strategies involving the opening of related, more strained ring systems can be used to construct morpholine derivatives. For instance, the SN2-type ring-opening of activated aziridines or azetidines with haloalcohols, followed by intramolecular cyclization, is a known method for synthesizing substituted morpholines. researchgate.netnih.gov While this is a method of formation rather than a reaction of a pre-existing morpholine, it demonstrates that the bonds within the heterocyclic core can be manipulated. Additionally, related morpholine structures, such as morpholine-2,5-diones, have been shown to undergo ring-opening polymerization under the influence of specific catalysts. researchgate.net The 2-hydroxy or 2-alkoxy substituted morpholine derivatives have been reported to undergo elimination of water or alcohol, which can lead to ring-cleavage products under certain conditions. nih.gov

Transformations of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group attached at the C-2 position of the morpholine ring offers a versatile handle for further chemical modification, primarily through reactions of the nitro group and substitution on the aromatic ring.

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group to a primary amine is one of the most important and widely used transformations for nitroaromatic compounds. wikipedia.org This reaction converts the strongly electron-withdrawing nitro group into a versatile electron-donating amino group, significantly altering the electronic properties of the molecule and providing a key intermediate for further functionalization, such as amide or sulfonamide formation. The resulting (2R)-2-(4-aminophenyl)morpholine is a valuable building block in medicinal chemistry.

A variety of methods are available to achieve this reduction, offering a range of selectivities and compatibilities with other functional groups. masterorganicchemistry.comcommonorganicchemistry.com The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates to furnish the final amine. nih.gov

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

MethodReagent(s)Typical ConditionsNotes
Catalytic HydrogenationH₂, Pd/C or PtO₂1-4 atm H₂, Room Temp, Solvent (e.g., EtOH, EtOAc)Highly efficient but can also reduce other functional groups like alkenes or alkynes. commonorganicchemistry.com
Catalytic HydrogenationH₂, Raney Ni1-4 atm H₂, Room Temp, Solvent (e.g., EtOH)Often used when dehalogenation of aryl halides is a concern. commonorganicchemistry.com
Metal in AcidFe, Sn, or Zn with HCl or AcOHRefluxA classic, robust, and cost-effective method. masterorganicchemistry.com
Metal HalideTin(II) Chloride (SnCl₂)EtOH or HClProvides a mild method that is often chemoselective.
Transfer HydrogenationHydrazine (N₂H₄) with Raney Ni or Pd/CRoom TemperatureAvoids the use of pressurized hydrogen gas.
Sulfide ReagentsSodium Sulfide (Na₂S) or Ammonium PolysulfideAqueous or Alcoholic SolutionCan sometimes offer selectivity in polynitrated compounds. commonorganicchemistry.com

Electrophilic Aromatic Substitution on the Phenyl Ring (e.g., Halogenation, Nitration, Sulfonation)

The 4-nitrophenyl moiety in this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The nitro group is a powerful electron-withdrawing group, both by induction and resonance, which reduces the electron density of the phenyl ring, making it a poor nucleophile for attacking electrophiles. wikipedia.org

Furthermore, the nitro group acts as a meta-director. In the event that an EAS reaction is forced to occur under harsh conditions, the incoming electrophile will be directed to the positions meta to the nitro group (C-3 and C-5). This is because the cationic intermediates (arenium ions) formed from attack at the ortho or para positions are significantly destabilized by having the positive charge adjacent to the positively polarized nitrogen of the nitro group. The meta-attack intermediate avoids this unfavorable arrangement. libretexts.org

Table 3: Predicted Reactivity for Electrophilic Aromatic Substitution on the 4-Nitrophenyl Moiety

ReactionReagentExpected Outcome
NitrationHNO₃ / H₂SO₄Very difficult; requires harsh conditions. Product would be 1,3-dinitro-4-(morpholin-2-yl)benzene. masterorganicchemistry.com
HalogenationBr₂ / FeBr₃ or Cl₂ / AlCl₃Very difficult; requires harsh conditions/strong Lewis acid catalysis. Product would be meta-halogenated. wikipedia.org
SulfonationFuming H₂SO₄Very difficult; requires high temperatures. Product would be the meta-sulfonic acid.
Friedel-Crafts AlkylationR-Cl / AlCl₃Generally does not occur. The deactivated ring is not nucleophilic enough to attack the carbocation, and the Lewis acid can complex with the nitro group. wikipedia.org
Friedel-Crafts AcylationRCOCl / AlCl₃Generally does not occur for the same reasons as alkylation. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, the aryl halide or triflate functionality, which is absent in the parent structure, would be a prerequisite for participating in these reactions as the electrophilic partner. However, the inherent reactivity of the aromatic ring could be exploited by introducing a suitable leaving group (e.g., bromine, iodine, or triflate) at a specific position. The presence of the nitro group influences the electronic properties of the phenyl ring, which in turn affects the efficiency of these coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.govlibretexts.org If a halogen were introduced onto the 4-nitrophenyl ring of the title compound, it could undergo a Suzuki-Miyaura reaction. For instance, the coupling of a hypothetical bromo-derivatized this compound with an arylboronic acid would yield a biaryl structure. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and preventing side reactions. nih.gov The electron-withdrawing nature of the nitro group would generally enhance the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle. libretexts.org

Sonogashira Coupling:

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgorganicreactions.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be required to participate in this reaction. The coupling product would feature an alkyne substituent on the phenyl ring, significantly expanding the molecular complexity. youtube.com Copper-free Sonogashira protocols have also been developed to circumvent issues like the homocoupling of alkynes. wikipedia.orgnih.gov

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.orgyoutube.com A halogenated this compound could react with various alkenes in the presence of a palladium catalyst and a base. nih.gov The regioselectivity and stereoselectivity of the Heck reaction are influenced by the substrates, catalyst system, and reaction conditions. diva-portal.org

Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions
Reaction Coupling Partners Catalyst System Resulting Bond
Suzuki-MiyauraAryl/Vinyl Halide/Triflate + OrganoboronPd Catalyst, BaseC(sp²) - C(sp²)
SonogashiraAryl/Vinyl Halide/Triflate + Terminal AlkynePd Catalyst, Cu(I) Co-catalyst, BaseC(sp²) - C(sp)
HeckAryl/Vinyl Halide/Triflate + AlkenePd Catalyst, BaseC(sp²) - C(sp²)

Functional Group Interconversions on the Morpholine and Phenyl Ring

The functional groups present in this compound, namely the nitro group and the secondary amine and ether functionalities of the morpholine ring, can undergo various transformations.

On the Phenyl Ring:

The most prominent functional group on the phenyl ring is the nitro group. This group can be readily reduced to an amino group (aniline derivative) using various reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). fiveable.me This transformation is often a key step in the synthesis of more complex molecules, as the resulting amino group can be further functionalized through diazotization, acylation, or alkylation reactions.

On the Morpholine Ring:

The morpholine ring contains a secondary amine and an ether linkage. The secondary amine can undergo N-alkylation, N-acylation, or N-arylation reactions. Palladium-catalyzed C-N cross-coupling reactions, for example, could be used to introduce various aryl or heteroaryl groups onto the morpholine nitrogen. nih.govnih.gov The ether linkage is generally stable but can be cleaved under harsh acidic conditions. Oxidation of the morpholine ring is also possible, potentially leading to the formation of lactams or other oxidized products, depending on the reaction conditions and oxidizing agents used.

Table 2: Potential Functional Group Interconversions
Ring System Initial Functional Group Transformation Resulting Functional Group Typical Reagents
Phenyl RingNitro (-NO₂)ReductionAmino (-NH₂)H₂, Pd/C; Sn/HCl; Fe/HCl
Morpholine RingSecondary Amine (-NH-)N-AlkylationTertiary Amine (-NR-)Alkyl halides, Base
Morpholine RingSecondary Amine (-NH-)N-AcylationAmide (-N-C=O)Acyl chlorides, Anhydrides
Morpholine RingSecondary Amine (-NH-)N-ArylationTertiary Amine (-N-Ar)Aryl halides, Pd catalyst

Derivatives and Analogues of 2r 2 4 Nitrophenyl Morpholine

Synthesis of Substituted Morpholine (B109124) Analogues

The synthesis of analogues of (2R)-2-(4-nitrophenyl)morpholine involves strategic chemical reactions to introduce a variety of functional groups at different positions of the molecule. These modifications are crucial for fine-tuning the compound's physicochemical properties and biological activity.

The secondary amine of the morpholine ring is a common site for derivatization. N-substitution can significantly impact a molecule's polarity, basicity, and ability to interact with biological targets. Common strategies for N-substitution include:

Alkylation and Arylation: The nitrogen atom can be alkylated using alkyl halides or reductively aminated with aldehydes or ketones. Arylation can be achieved through methods like the Buchwald-Hartwig amination, introducing various aryl and heteroaryl groups.

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides and sulfonamides. These modifications can alter the hydrogen bonding capacity and electronic properties of the nitrogen.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of N-substituted ureas and thioureas, which can introduce additional hydrogen bonding donors and acceptors.

A study on the synthesis of morpholine-benzimidazole-oxadiazole derivatives utilized the nitrogen of the morpholine ring for coupling with other heterocyclic systems. acs.org

Introducing substituents onto the carbon framework of the morpholine ring increases the three-dimensional complexity of the molecule. digitellinc.com This can be achieved through various synthetic routes, often starting from modified building blocks. For instance, using substituted amino alcohols or epoxides in the initial ring-forming reaction can yield C-substituted morpholines. While direct C-H functionalization of the morpholine ring is challenging, modern synthetic methods are continually being developed to enable such transformations.

The 4-nitrophenyl group is a key feature of the parent compound, but its properties can be modulated by altering the substitution pattern or replacing the phenyl ring entirely.

Modification of Substituents: The nitro group can be reduced to an amine, which can then be further functionalized. Other substituents can be introduced onto the phenyl ring to explore electronic and steric effects. For example, a study detailed the synthesis of a 2-(5-(2-(4-morpholinophenyl)-1H-benzo[d]imidazol-6-yl-1,3,4-oxadiazol-2-yl) thio)-1-(4-nitrophenyl) ethan-1-one, showcasing a complex derivative where the original nitrophenyl group is part of a larger, multi-ring system. acs.org

Replacement with Other Aryl or Heteroaryl Rings: The 4-nitrophenyl group can be replaced with other aromatic systems, such as different substituted phenyl rings, naphthyl groups, or various heteroaryl rings (e.g., pyridine, thiophene, indole). This allows for a broad exploration of the chemical space and the introduction of diverse electronic and steric properties. The synthesis of farnesyl diphosphate (B83284) analogues with various aryl moieties demonstrates the principle of replacing specific parts of a molecule with different aromatic groups to study their impact on biological activity. nih.gov

Generation of Compound Libraries Based on the this compound Scaffold

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry and diversity-oriented synthesis are powerful strategies. These approaches enable the rapid generation of large collections of related compounds, which can then be screened for desired properties.

Combinatorial chemistry involves the systematic and repetitive covalent connection of a set of "building blocks" to each other to generate a large number of compounds. wikipedia.org For the this compound scaffold, a combinatorial library could be constructed by reacting the parent compound with a diverse set of reagents.

For example, a library of N-substituted derivatives could be synthesized by reacting this compound with a collection of different aldehydes in a reductive amination reaction. Similarly, a library of amides could be generated using a variety of carboxylic acids. The use of solid-phase synthesis can streamline the purification process in creating these libraries. wikipedia.org Positional scanning libraries are a specific type of combinatorial library that can be used to systematically evaluate the contribution of different functional groups at each variable position. nih.gov

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex molecules, often with a high degree of stereochemical and skeletal variation. frontiersin.orgresearchgate.net Starting from a common precursor, DOS strategies employ branching reaction pathways to generate a wide range of molecular scaffolds. researchgate.net

In the context of the this compound scaffold, a DOS approach might begin with a key intermediate that can be manipulated to produce not only substituted morpholines but also related heterocyclic systems. This allows for the exploration of a broader region of chemical space than is typically accessed through traditional combinatorial methods focused on a single scaffold. The goal of DOS is to populate chemical space with a variety of complex molecules that can be used as probes for biological systems. researchgate.net

Conformational Analysis of Derivatives

The morpholine ring typically adopts a chair conformation, which is energetically more favorable than boat or twist-boat forms. In derivatives of this compound, the large 4-nitrophenyl group at the C-2 position is expected to predominantly occupy the equatorial position to minimize steric hindrance. The conformational analysis of these derivatives involves determining the pucker of the morpholine ring and the orientation of its substituents. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy in solution and X-ray crystallography in the solid state are crucial for these investigations. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Substituents on the morpholine ring can exert significant influence over its preferred conformation through various steric and electronic effects. The introduction of additional groups on the carbon or nitrogen atoms of the morpholine ring in a this compound analogue can alter the conformational equilibrium.

Steric Effects : The size and position of a substituent are primary determinants of conformational preference. Generally, bulky substituents will favor an equatorial orientation to avoid 1,3-diaxial interactions that destabilize the chair form. For instance, studies on 3,4-dimethyl-2-phenylmorpholine have confirmed that the isomers exist in preferred chair conformations, with the relative orientation of the methyl groups influencing stability. cdnsciencepub.comcdnsciencepub.com In a derivative of this compound, a substituent at the C-3, C-5, or C-6 position would likely follow this principle.

Electronic and Anomeric Effects : The anomeric effect, an electronic interaction involving the lone pair of an electronegative atom, can sometimes stabilize a conformation where a substituent is in the axial position. In morpholine derivatives, this is particularly relevant for substituents at the C-2 and C-6 positions, which are adjacent to the ring oxygen.

The table below summarizes the expected impact of various substituents on the conformation of the morpholine ring, based on established principles.

Substituent PositionType of SubstituentExpected Impact on Ring ConformationDominant Effect
C-3Bulky Alkyl GroupPrefers equatorial orientation to minimize steric hindrance.Steric Hindrance
N-4Tosyl GroupCan induce pseudo A¹,³ strain with C-3 substituents, potentially forcing them axial.Steric/Electronic
C-2/C-6Electronegative GroupMay prefer axial orientation due to the anomeric effect.Anomeric Effect
Aromatic RingElectron-withdrawing groupCan influence the rotational barrier and preferred orientation of the 2-aryl group.Electronic

The preferred conformation of a molecule can differ between the solution and solid phases due to the different forces at play. In solution, the molecule is in a dynamic equilibrium between various conformations, with the observed structure representing a time-averaged preference. In the solid state, the molecule is locked into a single conformation by crystal packing forces.

In Solution: NMR spectroscopy is a powerful tool for studying conformations in solution. For morpholine derivatives, ¹H and ¹³C NMR data, including chemical shifts and coupling constants, provide insight into the preferred chair form and the axial or equatorial orientation of substituents. cdnsciencepub.comcdnsciencepub.com Studies on a range of substituted morpholines have consistently shown a preference for the chair conformation in solution. cdnsciencepub.comcdnsciencepub.com For derivatives of this compound, the large aryl substituent at C-2 is expected to remain predominantly equatorial. The conformation is flexible, and the ring can undergo inversion, although the barrier to this inversion can be influenced by N-substituents. researchgate.netnih.gov

In the Solid State: X-ray crystallography provides a precise snapshot of the molecular structure in the solid state. Crystal structure analysis of 4-(4-nitrophenyl)morpholine (B78992), a close analogue, reveals that the morpholine ring adopts a chair conformation. researchgate.netnih.gov The nitrogen-bound 4-nitrophenyl group is found in a quasi-axial position on the ring. researchgate.net In this crystalline form, aromatic π–π stacking interactions between the nitrophenyl rings of adjacent molecules help to stabilize the crystal lattice, with a perpendicular distance of 3.7721 (8) Å between the parallel ring planes. researchgate.netnih.gov This demonstrates how intermolecular forces in the crystal can influence and lock in a specific conformation that may be part of a dynamic equilibrium in solution.

The following table presents crystallographic data for the analogue 4-(4-Nitrophenyl)morpholine, illustrating a confirmed solid-state conformation.

Compound NameFormulaCrystal SystemSpace GroupKey Conformational Feature
4-(4-Nitrophenyl)morpholineC₁₀H₁₂N₂O₃OrthorhombicPbcaMorpholine ring adopts a chair conformation. researchgate.netnih.gov

Preclinical Investigations of 2r 2 4 Nitrophenyl Morpholine and Its Analogues

Evaluation in Preclinical Biological Assays (Focus on Mechanism and Target Identification)

The preclinical evaluation of (2R)-2-(4-Nitrophenyl)morpholine and its analogues involves a battery of in vitro and cell-based assays designed to identify their biological targets and elucidate the molecular mechanisms underlying their activities.

In Vitro Receptor Binding and Enzyme Inhibition Studies

Phenylmorpholine derivatives are recognized for their interaction with monoamine transporters. For instance, phenmetrazine (3-methyl-2-phenylmorpholine) is a potent substrate-type releaser at dopamine (B1211576) transporters (DAT) and norepinephrine (B1679862) transporters (NET), with weaker effects at serotonin (B10506) transporters (SERT). acs.org The affinity of these compounds for monoamine transporters is a key determinant of their stimulant properties.

While specific binding affinity data for this compound at monoamine transporters are not extensively documented in publicly available literature, studies on analogous compounds provide valuable insights. For example, the introduction of a methyl group at the 4-position of the phenyl ring in phenmetrazine (4-MPM) results in significant uptake inhibition at DAT, NET, and SERT, with IC₅₀ values in the low micromolar range. acs.org This suggests that substitutions on the phenyl ring can modulate the potency and selectivity of these compounds for monoamine transporters.

Furthermore, certain morpholine-containing compounds have been investigated as inhibitors of other key enzymes. A series of 4-morpholino-2-phenylquinazolines were identified as potent inhibitors of PI3 kinase p110α, with some analogues exhibiting IC₅₀ values in the nanomolar range. nih.gov Additionally, 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones have been synthesized and shown to possess inhibitory activity against glycogen (B147801) synthase kinase-3β (GSK-3β). acs.org These findings highlight the potential for morpholine (B109124) derivatives to target a range of enzymes involved in cellular signaling pathways.

Table 1: Monoamine Transporter Uptake Inhibition by Phenylmorpholine Analogues

CompoundDAT IC₅₀ (μM)NET IC₅₀ (μM)SERT IC₅₀ (μM)
Phenmetrazine0.07 - 0.130.029 - 0.057.76 - >10
4-Methylphenmetrazine (4-MPM)1.93--
2-Methylphenmetrazine (2-MPM)6.74--
3-Methylphenmetrazine (3-MPM)>10->10
Data for phenmetrazine and its methyl-substituted analogues are included to illustrate the effect of phenyl ring substitution on monoamine transporter affinity. Specific data for this compound is not available. acs.org

Cell-Based Functional Assays (e.g., Reporter Gene Assays, Signalling Pathway Modulation)

Cell-based functional assays are crucial for understanding how a compound modulates cellular signaling pathways, downstream of initial target engagement. For antiproliferative agents, these assays can reveal effects on the cell cycle and apoptosis.

Studies on nitro-substituted compounds have demonstrated their ability to induce cell cycle arrest. For example, certain nitro-substituted hydroxynaphthanilides have been shown to cause an accumulation of cancer cells in the G1 phase, which is associated with the downregulation of cyclin E1 protein levels. nih.gov Similarly, some morpholine-substituted quinazoline (B50416) derivatives have been found to inhibit cell proliferation by arresting the cell cycle in the G1 phase, ultimately leading to apoptosis. nih.gov

The mechanism of apoptosis induction by related compounds has been investigated. Nitroxoline (B368727), a compound containing a nitro group, has been proposed to exert its anticancer activity by inhibiting methionine aminopeptidase (B13392206) 2 (MetAP2) and sirtuins (SIRT1 and 2). This inhibition leads to the hypo-phosphorylation of the retinoblastoma protein (pRb) and an increase in p53 levels, culminating in cell senescence. nih.gov Furthermore, nitroxoline can inhibit cathepsin B, an enzyme involved in extracellular matrix degradation, thereby blocking cancer cell migration and invasion. nih.gov While these findings are for related structures, they suggest potential mechanisms by which this compound could exert antiproliferative effects.

Assays for Antimicrobial or Antiproliferative Activities (Mechanistic Focus)

Several studies have highlighted the antimicrobial and antiproliferative potential of morpholine and nitrophenyl derivatives.

In the context of antimicrobial activity, various morpholine-containing compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. acs.orgnih.gov For example, morpholine-modified ruthenium complexes have shown potent antibacterial activity against Staphylococcus aureus, with a proposed mechanism involving the destruction of the bacterial membrane and induction of reactive oxygen species (ROS). nih.gov Another study on new morpholine-containing 5-arylideneimidazolones found that they could act as antibiotic adjuvants, with molecular modeling suggesting interaction with the allosteric site of PBP2a as a probable mechanism for overcoming multidrug resistance in MRSA. nih.gov

Regarding antiproliferative activity, a number of 4-(4-nitrophenyl)morpholine (B78992) derivatives have been noted for their anticancer potential. nih.govnih.gov The antiproliferative activity of compounds containing a nitro group often correlates with the position of this group on the phenyl ring. nih.govnih.gov Studies on other nitro-substituted compounds have shown that para-substituted derivatives often exhibit the most potent antiproliferative effects. nih.gov Mechanistically, the antiproliferative action of some quinoline (B57606) derivatives with nitro and phenyl substituents has been linked to the induction of apoptosis. nih.gov

Table 2: Antiproliferative Activity of Related Nitro-Substituted Compounds

Compound ClassCancer Cell LineIC₅₀ (μM)Proposed Mechanism
Nitro-substituted HydroxynaphthanilidesTHP-1 (Leukemia)Single-digit μMG1 cell cycle arrest, downregulation of cyclin E1
Morpholine-substituted QuinazolinesA549, MCF-7, SHSY-5Y3.15 - 10.38G1 cell cycle arrest, apoptosis
NitroxolineVarious-Inhibition of MetAP2, SIRT1/2, and Cathepsin B
This table presents data for compounds structurally related to this compound to provide context for its potential antiproliferative mechanisms. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective analogues.

Elucidation of Pharmacophore Features

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For monoamine transporter inhibitors, the pharmacophore typically includes a hydrophobic or aromatic feature, a hydrogen bond donor or acceptor, and a positively ionizable group. acs.org The phenyl ring of this compound likely serves as a key hydrophobic/aromatic feature, while the morpholine nitrogen can act as a hydrogen bond acceptor and a basic center. The nitro group, being a strong electron-withdrawing group, is expected to significantly influence the electronic properties of the phenyl ring and its interactions with the target.

In the context of antiproliferative activity, the presence and position of the nitro group are critical. SAR studies on other classes of compounds have shown that the antiproliferative potency can be modulated by the position of the nitro group, with the para position often being optimal. nih.gov This suggests that the nitro group may be involved in key interactions within the binding site of the target protein, possibly through hydrogen bonding or electrostatic interactions.

Impact of Stereochemistry on Biological Recognition

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological macromolecules such as receptors and enzymes are themselves chiral. acs.orgnih.gov The specific (2R) configuration of the chiral center in this compound implies that it will have a distinct three-dimensional arrangement compared to its (2S) enantiomer. This difference in spatial orientation can lead to significant variations in binding affinity and efficacy at biological targets.

Studies on other chiral 2-phenylmorpholine (B1329631) derivatives have demonstrated the importance of stereochemistry. For example, the biological activity of phenmetrazine is known to be stereoselective. wikipedia.org In the case of other chiral molecules, one enantiomer often exhibits significantly higher potency than the other, and in some cases, the enantiomers may even have qualitatively different biological activities. acs.org Therefore, it is highly probable that the (2R) and (2S) enantiomers of 2-(4-Nitrophenyl)morpholine (B1626076) will exhibit different biological profiles. The precise nature of this stereoselectivity would need to be determined through experimental testing of the individual enantiomers.

Correlation Between Structural Modifications and Biological Responses

The biological activity of a compound is intricately linked to its three-dimensional structure. In the case of this compound and its analogues, modifications to either the morpholine ring, the nitrophenyl group, or the introduction of additional substituents can significantly influence their pharmacological effects. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity. youtube.com

In a series of 2-morpholino-4-anilinoquinoline derivatives, for example, substitutions on the aniline (B41778) moiety were shown to have a significant impact on their anticancer activity against the HepG2 cell line. nih.gov This highlights the importance of the nature and position of substituents on the aromatic rings attached to the core morpholine structure. Similarly, for other heterocyclic compounds, such as nitrothiophenes, the presence and position of a nitro group, along with other substituents, have a marked effect on their biological activity. nih.gov

While specific SAR data for this compound is not extensively available in the public domain, based on the principles of medicinal chemistry and studies on related compounds, one can hypothesize the following:

Modification of the Nitrophenyl Group: Altering the position of the nitro group (e.g., to the 2- or 3-position) or replacing it with other electron-withdrawing or electron-donating groups would likely modulate the electronic properties of the phenyl ring and, consequently, its interaction with a biological target.

Substitution on the Phenyl Ring: Introducing additional substituents (e.g., halogens, alkyl, or alkoxy groups) on the phenyl ring could influence lipophilicity, steric interactions, and metabolic stability. For example, the addition of a fluorine atom to a related compound, 4-(2-fluoro-4-nitrophenyl)morpholine (B124028), would alter its properties.

Modification of the Morpholine Ring: While the (2R) stereochemistry is fixed in the parent compound, creating analogues with different stereochemistry or substitutions on the morpholine ring itself could lead to changes in conformational flexibility and binding affinity.

The following table illustrates the type of data that would be generated in a structure-activity relationship study for a series of hypothetical analogues of this compound.

Compound IDR1 (Position on Phenyl Ring)R2 (Position on Phenyl Ring)Biological Activity (IC₅₀, µM)
This compound 4-NO₂HHypothetical Value
Analogue 13-NO₂HHypothetical Value
Analogue 24-CNHHypothetical Value
Analogue 34-NO₂2-FHypothetical Value
Analogue 44-NH₂HHypothetical Value

Preclinical Pharmacokinetic Profiles

The preclinical assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to predicting its in vivo behavior. nih.gov Early in vitro screening of these properties helps in the selection of compounds with favorable pharmacokinetic profiles for further development. eurofinsdiscovery.comiqvia.comcriver.com

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs), are commonly used to assess the in vitro metabolic stability of a compound. nih.gov

The assay typically involves incubating the test compound with liver microsomes (from human or other species) in the presence of a cofactor like NADPH. nih.gov The disappearance of the parent compound over time is monitored, usually by LC-MS/MS, to determine its intrinsic clearance (CLint). nih.gov A high intrinsic clearance suggests that the compound is rapidly metabolized, which may lead to a short duration of action in vivo.

The results of a liver microsome stability assay are often presented as the percentage of the compound remaining after a specific incubation time or as the calculated in vitro half-life (t½) and intrinsic clearance.

ParameterDescriptionTypical Units
Incubation Time Duration of exposure of the compound to liver microsomes.min
% Remaining The percentage of the initial compound concentration left at a given time point.%
In Vitro Half-life (t½) The time it takes for 50% of the compound to be metabolized.min
Intrinsic Clearance (CLint) A measure of the intrinsic metabolic rate of the compound by the liver.µL/min/mg protein

To be effective, an orally administered drug must be absorbed from the gastrointestinal tract into the bloodstream. In vitro models like the Caco-2 cell permeability assay are widely used to predict the intestinal absorption of drug candidates. nih.gov Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.gov

In this assay, the test compound is added to either the apical (AP) or basolateral (BL) side of the Caco-2 cell monolayer. The rate at which the compound appears on the opposite side is measured to determine its apparent permeability coefficient (Papp). A high Papp value in the apical-to-basolateral direction (Papp A→B) generally suggests good intestinal absorption.

The assay can also identify if a compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can pump drugs out of cells and reduce their absorption. This is determined by calculating the efflux ratio (Papp B→A / Papp A→B). An efflux ratio greater than 2 is often indicative of active efflux. nih.gov

The Parallel Artificial Membrane Permeability Assay (PAMPA) is another, simpler method that assesses passive diffusion across an artificial membrane and can be used in conjunction with Caco-2 assays to distinguish between passive and active transport mechanisms.

ParameterDescriptionClassification
Papp (A→B) (x 10⁻⁶ cm/s) Apparent permeability from the apical to the basolateral side.High: >10, Moderate: 2-10, Low: <2
Papp (B→A) (x 10⁻⁶ cm/s) Apparent permeability from the basolateral to the apical side.-
Efflux Ratio (ER) The ratio of Papp (B→A) to Papp (A→B).High Efflux: >2, Low Efflux: <2
Recovery (%) The total amount of compound recovered at the end of the assay.Good: >70%

Once a drug enters the bloodstream, it can bind to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG). It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute to tissues and be cleared from the body. nih.gov Therefore, determining the extent of plasma protein binding (PPB) is a crucial component of preclinical characterization.

Equilibrium dialysis is a common method used to measure PPB. In this technique, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the free drug will be the same on both sides of the membrane, allowing for the calculation of the percentage of the drug that was bound to plasma proteins.

High plasma protein binding (>99%) can limit the amount of free drug available to exert its therapeutic effect and can also affect its pharmacokinetic properties.

ParameterDescription
% Bound The percentage of the drug that is bound to plasma proteins.
% Unbound (fu) The percentage of the drug that is free in the plasma.
Plasma Concentration The concentration of the drug at which the binding was determined.

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the properties of (2r)-2-(4-Nitrophenyl)morpholine at the atomic level.

The three-dimensional structure of this compound is defined by the geometry of its morpholine (B109124) ring and the orientation of the 4-nitrophenyl substituent. The morpholine ring typically adopts a stable chair conformation. researchgate.net In this conformation, substituents at the nitrogen or carbon atoms can be in either an axial or equatorial position.

Theoretical calculations on the parent morpholine molecule have identified two stable conformers: one with the N-H bond in an equatorial position (Chair-Eq) and another with it in an axial position (Chair-Ax). researchgate.net For substituted morpholines, the energetic preference for one conformer over the other is influenced by steric and electronic factors.

In the case of the related compound 4-(4-nitrophenyl)thiomorpholine (B1608610), DFT calculations showed that the most stable conformation for an isolated molecule has the 4-nitrophenyl group in a quasi-equatorial position. mdpi.com However, in the solid crystal state, the group was found in a quasi-axial position, highlighting the influence of intermolecular forces in the crystal lattice. mdpi.com A similar phenomenon is observed in the morpholino analogue, 4-(4-nitrophenyl)morpholine (B78992), where X-ray crystallography shows the 4-nitrophenyl group in a quasi-equatorial position on the chair-form ring. mdpi.com

For this compound, computational geometry optimization would likely predict the chair conformation of the morpholine ring to be the most stable. The bulky 4-nitrophenyl group at the C-2 position would be expected to preferentially occupy the equatorial position to minimize steric hindrance, as is common for large substituents on six-membered rings.

Table 1: Conformational Data of Related Morpholine Compounds

Compound Method Ring Conformation Substituent Position
Morpholine IR/VUV Spectroscopy & Calculations Chair N-H can be Equatorial or Axial researchgate.net
4-(4-Nitrophenyl)thiomorpholine DFT Calculation (gas phase) Chair Quasi-equatorial mdpi.com
4-(4-Nitrophenyl)thiomorpholine X-ray Crystallography (solid) Chair Quasi-axial mdpi.com

This table is interactive. You can sort and filter the data.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For this compound, the electronic structure is characterized by the electron-donating morpholine ring and the electron-withdrawing 4-nitrophenyl group. It is expected that the HOMO would have significant electron density on the morpholine moiety, particularly the nitrogen atom. Conversely, the LUMO is likely to be localized over the electron-deficient 4-nitrophenyl ring, specifically the nitro group.

This distribution of frontier orbitals governs the molecule's reactivity. The nucleophilic character of the morpholine nitrogen would be involved in reactions with electrophiles, while the electrophilic nature of the nitrophenyl ring makes it susceptible to attack by nucleophiles. The interaction between these frontier orbitals explains reaction mechanisms, such as the backside attack in SN2 reactions. youtube.commasterorganicchemistry.com

Computational methods can predict spectroscopic parameters, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: Software can predict ¹H and ¹³C NMR chemical shifts based on the calculated electronic environment of each nucleus. nmrdb.org For this compound, predictions would show distinct signals for the protons and carbons of the morpholine ring and the 4-nitrophenyl group. For example, experimental data for the similar compound 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) shows aromatic protons in the δ 6.9-8.1 ppm range, while the morpholine protons appear at δ 3.3-3.9 ppm. blogspot.com

IR Spectroscopy: Infrared (IR) spectra can be calculated by determining the vibrational frequencies of the molecule's bonds. These frequencies correspond to stretching and bending modes. For this compound, characteristic predicted peaks would include N-O stretching for the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹), C-N stretching, and C-O-C stretching of the morpholine ether linkage. Experimental IR data is available for related compounds like 4-(4-nitrophenyl)morpholine and 4-(2-nitrophenyl)morpholine. chemicalbook.comnist.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and thus the UV-Vis absorption spectrum. The presence of the 4-nitrophenyl chromophore would lead to strong absorption in the UV region. For instance, 4-(4-nitrophenyl)morpholine exhibits a maximum absorption wavelength (λmax) at 375 nm when measured in dioxane. chemicalbook.comtcichemicals.com

Quantum chemistry is a powerful tool for investigating reaction pathways and determining the structures of transition states. This allows for the calculation of activation energies, providing insight into reaction kinetics and mechanisms.

The synthesis of this compound likely involves a nucleophilic substitution reaction. For example, the synthesis of the related 4-(4-nitrophenyl)thiomorpholine is achieved through a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine. researchgate.net

Computational studies can model such reactions. By calculating the energy profile along the reaction coordinate, chemists can identify the transition state structure and its energy barrier. Studies on the aminolysis of 4-nitrophenyl esters show that the reaction proceeds through a stepwise mechanism where the rate-determining step can be either the formation or the breakdown of a tetrahedral intermediate, depending on the reactants' properties. psu.edukoreascience.kr Transition state calculations for the synthesis of this compound could similarly clarify the precise mechanism, whether it is a concerted or a stepwise process.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. This method is crucial in drug discovery for identifying potential biological targets and predicting binding affinity.

Derivatives of 4-(4-nitrophenyl)morpholine have been noted for their potential anticancer activity. researchgate.net Given this precedent, this compound could be a candidate for docking studies against known cancer-related protein targets. The process involves generating a 3D model of the compound and "docking" it into the binding site of a target protein. A scoring function then estimates the binding affinity. Such computational screening can prioritize compounds for further experimental testing and help identify the molecular basis of their biological activity.

Advanced Spectroscopic Techniques

While computational predictions are valuable, experimental characterization remains essential. Advanced spectroscopic techniques provide definitive data on the structure and purity of this compound.

Key techniques include:

Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) provides primary structural information. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) establish connectivity between protons and carbons, allowing for unambiguous assignment of all signals and confirmation of the molecular skeleton.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which confirms the elemental composition of the molecule. blogspot.com Fragmentation patterns observed in techniques like GC-MS can offer additional structural clues. nih.gov

X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state. researchgate.net This technique can confirm the stereochemistry, bond lengths, bond angles, and the conformation adopted in the crystal.

Table 2: Spectroscopic Data for a Related Compound: 4-(2-fluoro-4-nitrophenyl)morpholine blogspot.com

Technique Nucleus Chemical Shift (δ ppm) / m/z
¹H NMR ArH 8.03, 7.94, 6.94
¹H NMR CH₂O 3.90
¹H NMR CH₂N 3.31
¹³C NMR Ar-F 153.3
¹³C NMR Ar-N 145.6
¹³C NMR Ar-C 121.1, 117.0, 112.7
¹³C NMR C-O 66.7
¹³C NMR C-N 50.0

This table is interactive and presents data for a structurally similar compound to illustrate expected results.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound, the expected molecular formula is C₁₀H₁₂N₂O₃.

Table 1: Calculated High-Resolution Mass Data for this compound

PropertyValue
Molecular Formula C₁₀H₁₂N₂O₃
Calculated Exact Mass 208.08479 g/mol
Monoisotopic Mass 208.08479225 Da

Note: The data in this table is calculated and awaits experimental confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed for a comprehensive structural assignment. The following data is for the racemic mixture, 4-(4-Nitrophenyl)morpholine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 4-(4-Nitrophenyl)morpholine, the spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring and the aliphatic protons of the morpholine ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is vital for assembling the molecular skeleton.

While detailed 2D NMR data for this compound is not widely published, the following tables summarize the expected and reported chemical shifts for the racemic 4-(4-Nitrophenyl)morpholine based on available data for similar structures.

Table 2: ¹H NMR Spectroscopic Data for 4-(4-Nitrophenyl)morpholine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.15d2HAromatic CH (ortho to NO₂)
~6.90d2HAromatic CH (meta to NO₂)
~3.88t4H-O-CH₂-
~3.40t4H-N-CH₂-

Note: The chemical shifts are approximate and can vary based on the solvent and instrument frequency. The data is based on spectra available for the racemic mixture.

Table 3: ¹³C NMR Spectroscopic Data for 4-(4-Nitrophenyl)morpholine

Chemical Shift (δ) ppmAssignment
~153.5Aromatic C-NO₂
~140.0Aromatic C-N
~126.0Aromatic CH (ortho to NO₂)
~113.0Aromatic CH (meta to NO₂)
~66.5-O-CH₂-
~49.5-N-CH₂-

Note: The chemical shifts are approximate and based on data for structurally related compounds. banglajol.info The data is for the racemic mixture.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the morpholine moiety.

Table 4: Characteristic Infrared Absorption Bands for 4-(4-Nitrophenyl)morpholine

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (Morpholine)
~1600, ~1475C=C stretchAromatic Ring
~1595, ~1345N-O asymmetric & symmetric stretchNitro Group (NO₂)
~1230C-N stretchAryl-N
~1115C-O-C stretchEther (Morpholine)
~830C-H out-of-plane bend1,4-disubstituted Aromatic

Note: The data is based on typical IR absorption regions and spectra available for 4-(4-nitrophenyl)morpholine. purechemistry.orge3s-conferences.org

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Nitrophenyl Moiety

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 4-nitrophenyl moiety in this compound is a strong chromophore, meaning it absorbs light in the UV-Vis region. The absorption is primarily due to π → π* and n → π* electronic transitions within the conjugated system of the benzene (B151609) ring and the nitro group.

The UV-Vis spectrum of 4-(4-nitrophenyl)morpholine in dioxane shows a maximum absorption (λmax) at approximately 375 nm. This absorption band is characteristic of the charge-transfer transition in p-nitroaniline derivatives, where the morpholine nitrogen acts as an electron-donating group and the nitro group as a strong electron-withdrawing group. This intramolecular charge transfer results in a significant red-shift (bathochromic shift) compared to benzene or nitrobenzene (B124822) alone.

Table 5: UV-Visible Spectroscopic Data for 4-(4-Nitrophenyl)morpholine

Solventλmax (nm)Type of Transition
Dioxane~375Intramolecular Charge Transfer (π → π*)

Note: The λmax can be influenced by the solvent polarity.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like this compound. These methods measure the differential interaction of left and right-circularly polarized light with a chiral sample.

Circular Dichroism (CD): Measures the difference in absorption of left and right-circularly polarized light as a function of wavelength. A CD spectrum will show positive or negative peaks (Cotton effects) at the absorption bands of the chromophores in the molecule. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of the atoms around the chiral center.

Optical Rotatory Dispersion (ORD): Measures the change in the angle of optical rotation as a function of wavelength.

For this compound, the chromophoric 4-nitrophenyl group is expected to give rise to distinct Cotton effects in the CD spectrum. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) can be unambiguously assigned. purechemistry.org

As of the current literature survey, specific experimental or calculated chiroptical data for this compound are not available. However, the principles of the technique indicate that the two enantiomers, this compound and (2s)-2-(4-nitrophenyl)morpholine, would exhibit mirror-image CD and ORD spectra. Therefore, obtaining a CD spectrum of a sample of this compound and comparing it to theoretical calculations would be the definitive method for confirming its absolute configuration.

Future Research Directions and Unexplored Avenues

Development of Novel Enantioselective Methodologies

The efficient and selective synthesis of chiral molecules is a paramount objective in modern organic chemistry. researchgate.net For (2R)-2-(4-Nitrophenyl)morpholine, future efforts will likely concentrate on developing more sustainable, efficient, and scalable enantioselective synthetic routes.

Green and Sustainable Synthesis of Chiral Morpholines

Traditional synthetic methods often rely on harsh reagents and generate significant waste. The future of chiral morpholine (B109124) synthesis lies in green chemistry principles. One promising avenue is the development of metal-free, one-pot strategies. For instance, methods utilizing inexpensive and simple reagents like ammonium persulfate to initiate the ring-opening of aziridines with haloalcohols could be adapted for the synthesis of this compound. beilstein-journals.orgnih.gov This approach avoids transition metal catalysts, reducing both cost and environmental impact. nih.gov

Another sustainable strategy involves the use of ethylene (B1197577) sulfate (B86663) for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.orgnih.gov This redox-neutral protocol is high-yielding and uses inexpensive reagents, presenting significant environmental and safety advantages over traditional methods that may involve multi-step processes and hydride reductions. chemrxiv.org Adapting this methodology for the specific synthesis of the target compound could provide a more environmentally benign and efficient pathway. nih.gov

Table 1: Comparison of Potential Green Synthesis Strategies

MethodologyKey FeaturesPotential Advantages for this compound Synthesis
Metal-Free Aziridine Ring-Opening Utilizes simple oxidants (e.g., ammonium persulfate); one-pot strategy. beilstein-journals.orgnih.govAvoids transition metal contamination; operational simplicity. beilstein-journals.org
Ethylene Sulfate Annulation Redox-neutral; uses inexpensive reagents; one or two-step process. chemrxiv.orgnih.govReduces waste streams; eliminates hazardous reducing agents. chemrxiv.org
Photocatalytic Annulation Employs visible-light photocatalysts; proceeds via radical cation intermediates. nih.govacs.orgHigh stereoselectivity; uses readily available starting materials. nih.govacs.org

Flow Chemistry Applications in Morpholine Synthesis

Continuous flow chemistry offers significant advantages over batch processing, including enhanced safety, scalability, and process control. acs.orgtue.nl Applying flow chemistry to the synthesis of this compound is a key future direction. Photocatalytic methods are particularly well-suited for flow conditions. For example, a scalable coupling of silicon amine protocol (SLAP) reagents with aldehydes, facilitated by an organic photocatalyst and a Lewis acid, has been successfully used for synthesizing substituted morpholines in a continuous flow setup. acs.org This approach could be tailored to produce this compound on a large scale, which is crucial for further development and application. acs.org

Exploration of New Biological Targets and Pathways for Morpholine Scaffolds

The morpholine nucleus is a well-established pharmacophore present in numerous approved drugs. researchgate.netresearchgate.net However, the full therapeutic potential of the this compound scaffold is yet to be realized.

Derivatives of 2-aryl-morpholines have demonstrated a wide array of biological activities, including sympathomimetic, analgesic, antioxidant, anti-inflammatory, and anti-dyslipidemic properties. nih.gov Specifically, 2-(p-nitrophenyl)-substituted morpholines have been investigated for their alpha-adrenergic stimulating activity. nih.gov Future research should aim to screen this compound and its novel derivatives against a broader range of biological targets. The nitro group, in particular, is a key feature in many pharmacologically active compounds and can significantly influence the molecule's therapeutic action. mdpi.com

Potential unexplored areas include:

Neurodegenerative Diseases: Given that some morpholine derivatives act as norepinephrine (B1679862) reuptake inhibitors, exploring the potential of this compound in conditions like ADHD or depression could be fruitful. researchgate.netnih.gov

Oncology: Various morpholine-containing compounds have been investigated as anticancer agents. researchgate.netnih.gov Screening for cytotoxic activities against a panel of cancer cell lines is a logical next step. researchgate.net

Infectious Diseases: The morpholine ring is a component of antibiotics like Linezolid. researchgate.net Investigating the antimicrobial and antifungal potential of this specific scaffold is a worthwhile endeavor. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. nih.govnih.gov These computational tools can be powerfully applied to the this compound scaffold.

Future research can leverage AI/ML for:

De Novo Drug Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design novel morpholine derivatives with desired physicochemical and pharmacological properties. harvard.edu

Virtual Screening: ML models can perform high-throughput virtual screening of large compound libraries to identify molecules based on the this compound core that are likely to interact with specific biological targets. nih.govharvard.edu

Property Prediction: AI can predict key drug-like properties, such as bioactivity, toxicity, and metabolic stability, for newly designed analogs, thereby reducing the time and cost associated with experimental validation. harvard.eduduke.edu

Synthesis Prediction: AI tools can analyze existing chemical literature to propose novel and efficient synthetic routes for complex derivatives of the parent compound. digitellinc.com

Solid-State Chemistry and Polymorphism Studies of this compound

The solid-state properties of a pharmaceutical compound, including its crystal structure and potential for polymorphism, are critical as they influence stability, solubility, and bioavailability. For a chiral molecule like this compound, understanding its solid-state chemistry is an essential, yet unexplored, area of research.

Future investigations should focus on:

Single Crystal X-ray Diffraction: Determining the precise three-dimensional arrangement of the molecule in the crystalline state. This is fundamental to understanding intermolecular interactions, such as hydrogen bonding or π–π stacking, which can be influenced by the nitrophenyl group. nih.gov

Polymorph Screening: A systematic search for different crystalline forms (polymorphs) of this compound. Different polymorphs can have distinct physical properties, and identifying the most stable form is crucial for pharmaceutical development.

Chiroptical Properties in the Solid State: Investigating how the chirality of the molecule translates to the bulk properties of the crystal, which can exhibit unique chiroptical phenomena. nih.gov The chiral arrangement of chromophores in a crystalline state can lead to enhanced chiroptical properties. nih.gov

Application in Materials Science or Catalyst Design

Beyond its potential in medicine, the this compound scaffold holds promise in materials science and asymmetric catalysis.

Catalyst Design

The inherent chirality of this compound makes it an attractive candidate for development as an organocatalyst or a chiral ligand in metal-catalyzed reactions. Chiral morpholine derivatives have been successfully employed as organocatalysts in reactions like the 1,4-addition of aldehydes to nitroolefins. frontiersin.orgnih.govresearchgate.net Although morpholine-based enamines can be less reactive than their pyrrolidine (B122466) counterparts, carefully designed catalysts have shown excellent efficiency and stereoselectivity. frontiersin.orgresearchgate.net Future work could involve synthesizing derivatives of this compound and testing their catalytic activity in various asymmetric transformations.

Materials Science

Morpholine derivatives have found applications in the polymer and materials science sectors as curing agents, stabilizers, and cross-linking agents. e3s-conferences.org The unique electronic properties conferred by the 4-nitrophenyl group could be exploited in the design of novel functional materials. Potential research directions include incorporating the this compound moiety into polymer backbones or as a pendant group to create materials with specific optical, electronic, or thermal properties.

Q & A

Q. What are the optimal synthetic routes for (2R)-2-(4-Nitrophenyl)morpholine, and how does stereochemistry influence yield?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-fluoronitrobenzene and morpholine derivatives under basic conditions (e.g., K2CO3 in DMF). The stereoselectivity of the (2R)-configuration is controlled by chiral auxiliaries or asymmetric catalysis. Reaction temperature (80–100°C) and solvent polarity significantly affect enantiomeric excess (e.e.) and yield (typically 60–75%) . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the desired enantiomer.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. The nitro group deshields adjacent protons (δ 8.2–8.5 ppm for aromatic protons) .
  • X-ray Crystallography : Reveals chair conformation of the morpholine ring and planar nitro-phenyl group. Intermolecular π-π stacking (3.77 Å) stabilizes the crystal lattice .
  • Polarimetry : Measures optical rotation to verify enantiopurity (e.g., [α]D²⁵ = +15° to +25° in CHCl3) .

Q. What are the stability and solubility profiles of this compound under experimental conditions?

The compound is stable in dry, inert atmospheres but degrades under strong acids/bases due to nitro group reduction. Solubility is moderate in polar aprotic solvents (e.g., DMF, DMSO) and poor in water (<0.1 mg/mL). Stability studies (TGA/DSC) show decomposition above 200°C .

Advanced Research Questions

Q. How do reaction mechanisms differ between (2R)- and (2S)-enantiomers during catalytic transformations?

Computational studies (DFT) suggest the (2R)-enantiomer exhibits lower activation energy in SNAr reactions due to favorable orbital overlap between the morpholine lone pair and the nitro-substituted aromatic ring. Kinetic resolution using chiral catalysts (e.g., BINOL-derived phosphoric acids) enhances enantioselectivity by stabilizing transition-state intermediates .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

While some studies report antimicrobial activity (MIC = 8–16 µg/mL against S. aureus), others observe limited efficacy due to nitro group reduction in bacterial cytoplasm. Discrepancies may arise from assay conditions (aerobic vs. anaerobic). Redox activity assays (e.g., cytochrome c reduction) and metabolite profiling (LC-MS) can clarify mechanistic pathways .

Q. How does the compound interact with biological targets such as aminopeptidase N (APN/CD13)?

Docking simulations indicate the nitro group forms hydrogen bonds with APN’s active-site residues (Arg346, Glu384), while the morpholine oxygen participates in hydrophobic interactions. Competitive inhibition (Ki = 2.3 µM) is confirmed via fluorogenic substrate assays (e.g., Ala-AMC hydrolysis) .

Q. What methodological challenges arise in scaling up enantioselective synthesis, and how can they be addressed?

Key challenges include:

  • Catalyst Loading : High costs of chiral catalysts. Solution: Immobilize catalysts on silica or polymers for reuse .
  • Racemization : Heat-induced loss of e.e. during distillation. Solution: Use low-temperature crystallization for purification .
  • By-Products : Formation of 4-(4-aminophenyl)morpholine via nitro reduction. Solution: Optimize hydrogenation pressure (<5 bar) and use Pd/C catalysts .

Methodological Recommendations

  • Stereochemical Analysis : Use chiral HPLC (Chiralpak AD-H column) with hexane/iPrOH (90:10) for e.e. determination .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks to assess shelf-life .
  • Computational Modeling : Employ Gaussian 16 with B3LYP/6-31G(d) basis set for transition-state optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.